molecular formula C6H12O3 B3430831 (2R,3R)-2-hydroxy-3-methylpentanoic acid CAS No. 86540-81-0

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Cat. No.: B3430831
CAS No.: 86540-81-0
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-RFZPGFLSSA-N
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Description

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral organic compound with the molecular formula C6H12O3. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to a pentanoic acid backbone. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers at the second and third carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts. This method ensures the selective formation of the (2R,3R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures of 2-hydroxy-3-methylpentanoic acid using lipases, which selectively hydrolyze one enantiomer over the other.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts to achieve high enantioselectivity and yield. The process may include fermentation techniques where microorganisms are engineered to produce the desired compound. The use of biocatalysts not only enhances the efficiency of the production process but also reduces the environmental impact compared to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl halides.

Major Products

    Oxidation: Oxidation of this compound yields 2-oxo-3-methylpentanoic acid.

    Reduction: Reduction of the carboxylic acid group results in the formation of 2-hydroxy-3-methylpentanol.

    Substitution: Substitution reactions can produce compounds such as 2-chloro-3-methylpentanoic acid.

Scientific Research Applications

(2R,3R)-2-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxyl groups play a crucial role in forming hydrogen bonds and ionic interactions with the active sites of enzymes, thereby influencing their activity. The stereochemistry of the compound ensures that it fits precisely into the chiral environment of the enzyme’s active site, leading to selective binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-hydroxy-3-methylbutanoic acid: Similar in structure but with a shorter carbon chain.

    (2R,3R)-2-hydroxy-3-methylhexanoic acid: Similar in structure but with a longer carbon chain.

    (2R,3R)-2-hydroxy-3-ethylpentanoic acid: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness

(2R,3R)-2-hydroxy-3-methylpentanoic acid is unique due to its specific (2R,3R) stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in asymmetric synthesis and enzymatic studies.

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347302
Record name (2R,3R)-2-Hydroxy-3-methylpentanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methylpentanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

59653-35-9, 86540-81-0, 488-15-3
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Record name (2R,3R)-2-Hydroxy-3-methylpentanoic acid
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Record name (2R,3R)-2-hydroxy-3-methylpentanoic acid
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Record name 2-Hydroxy-3-methylpentanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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